molecular formula C14H14O2 B3061314 4-[(4-Methylphenoxy)methyl]phenol CAS No. 953-13-9

4-[(4-Methylphenoxy)methyl]phenol

Cat. No.: B3061314
CAS No.: 953-13-9
M. Wt: 214.26 g/mol
InChI Key: PXXIONOGQMJKEU-UHFFFAOYSA-N
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Description

4-[(4-Methylphenoxy)methyl]phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a phenol group substituted with a 4-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylphenoxy)methyl]phenol typically involves the reaction of 4-methylphenol with formaldehyde and a phenol derivative. One common method is the condensation reaction between 4-methylphenol and formaldehyde in the presence of a base, followed by the reaction with phenol to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylphenoxy)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-Methylphenoxy)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenoxy)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the 4-methylphenoxy methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-[(4-methylphenoxy)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXIONOGQMJKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556176
Record name 4-[(4-Methylphenoxy)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953-13-9
Record name 4-[(4-Methylphenoxy)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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